molecular formula C27H26F7NO5S B15196695 (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-

(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-

Cat. No.: B15196695
M. Wt: 609.6 g/mol
InChI Key: SQSDKFVTNMLFGV-UHFFFAOYSA-N
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Description

The compound “(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine” (CAS: 171482-05-6) is a key intermediate in the synthesis of aprepitant (EMEND®), a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV) . Its molecular formula is C₂₀H₁₉ClF₇NO₂ (hydrochloride form), with a molecular weight of 473.81 g/mol . The compound features:

  • A morpholine core with (2R,3S) stereochemistry.
  • A (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy substituent at position 2.
  • A 4-fluorophenyl group at position 3.

The bis(trifluoromethyl)phenyl group enhances lipophilicity and receptor binding affinity, while the fluorophenyl group contributes to metabolic stability . The stereochemistry is critical for NK1 receptor selectivity, as enantiomeric or diastereomeric forms exhibit reduced activity .

Properties

IUPAC Name

2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2.C7H8O3S/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,8-11,17-18,28H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSDKFVTNMLFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the trifluoromethyl groups, and the attachment of the fluorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the safety and sustainability of the production process.

Chemical Reactions Analysis

Synthetic Preparation and Key Reactions

The compound’s synthesis involves multi-step reactions, as outlined in patent WO2010092591A2 :

Morpholine Ring Formation

  • Reagents/Conditions : Cyclization of N-Benzyl-(S)-(4-fluorophenyl) glycine with 1,2-dibromoethane in DMF at 80°C for 17 hours yields 3-(S)-(4-fluorophenyl)-4-benzyl-2-morpholinone.

  • Key Step : Stereoselective reduction using L-selectride at -70°C to introduce the chiral ethoxy group .

Hydrogenation and Final Functionalization

  • Catalyst : 10% Pd/C in ethyl acetate/isopropanol under H₂ for 48 hours.

  • Outcome : Reductive removal of benzyl protecting groups and subsequent condensation with N-methylcarboxyl-2-chloroacetamidrazone .

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Ether Linkage (R-O-R') : Susceptible to acid-catalyzed hydrolysis.

  • Morpholine Ring : Participates in oxidation/reduction and nucleophilic substitution.

  • Trifluoromethyl Groups : Electron-withdrawing effects stabilize adjacent positions for electrophilic substitution.

Table 1: Reaction Types and Conditions

Reaction TypeReagents/ConditionsMajor Product/ApplicationSource
Hydrogenation H₂, 10% Pd/C, ethyl acetate/isopropanolDebenzylation to free morpholine
Oxidation KMnO₄ or CrO₃ in acidic conditionsMorpholine N-oxide derivatives
Ether Hydrolysis HCl/H₂SO₄, refluxCleavage to phenol intermediates
Nucleophilic Substitution Amines/alcohols, base catalysisFluorophenyl group modification

Catalytic and Stereochemical Considerations

  • Stereoselectivity : The (2R,3S) and (1R) configurations are critical for biological activity (e.g., as aprepitant intermediates). Chiral resolution via column chromatography ensures enantiopurity .

  • Catalytic Hydrogenation : Pd/C-mediated reductions proceed with >75% yield, highlighting the compound’s stability under reductive conditions .

Metabolic Reactions (In Vivo)

As a metabolite of aprepitant (NK-1 receptor antagonist), it undergoes:

  • CYP3A4-Mediated Oxidation : Primary metabolic pathway, forming hydroxylated derivatives .

  • Glucuronidation : Phase II conjugation at the morpholine nitrogen .

Industrial-Scale Reaction Optimization

  • Continuous Flow Systems : Improve yield and reduce reaction times for steps requiring cryogenic conditions (e.g., L-selectride reactions).

  • Purification : Crystallization from n-propanol or chromatography ensures >98% purity .

Key Data Table: Reaction Yields and Conditions

StepReagentsTemperatureTimeYieldSource
Morpholine cyclization1,2-Dibromoethane, DMF80°C17 hN/A
Trifluoromethyl coupling3,5-Bis(trifluoromethyl)benzoyl chloride-70°C6 h69%
HydrogenationH₂, 10% Pd/CRT48 h75%

Scientific Research Applications

(2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure/Key Features Molecular Weight (g/mol) Pharmacological Role Key Differences
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Morpholine core; 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl groups; (2R,3S,1R) stereochemistry 473.81 (HCl salt) Aprepitant intermediate; NK1 antagonist Reference compound for stereochemical and functional comparisons .
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea Thiourea backbone; cyclohexyl-dimethylamino group 413.42 Probable NK1 antagonist (exact role unspecified) Replaces morpholine with thiourea; lacks fluorophenyl group; reduced metabolic stability .
(S,R,S)-Aprepitant Triazolone-morpholine hybrid; (S,R,S) stereochemistry 534.43 Aprepitant-related impurity Stereochemical inversion reduces NK1 affinity and increases off-target effects (e.g., serotonin receptor activity) .
L-742694 Morpholine core; triazolone substituent; 3,5-bis(trifluoromethyl)benzyl group Not specified NK1 antagonist Similar bis(trifluoromethyl) group but lacks fluorophenyl; triazolone enhances solubility but reduces CNS penetration .
GR73632 Substance P fragment; peptide backbone Not specified NK1 agonist (contrast to aprepitant) Peptide structure limits oral bioavailability; agonist activity vs. antagonist .

Key Findings from Research

Stereochemical Specificity : The (2R,3S,1R) configuration of the target compound confers >100-fold higher NK1 affinity compared to its (2S,3R,1S) enantiomer .

Fluorine Impact: The 4-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life compared to non-fluorinated analogs .

Bis(trifluoromethyl)phenyl Group: This moiety increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration relative to compounds with non-fluorinated aryl groups (e.g., L-742694, logP ~2.8) .

Polymorphs: The hydrochloride salt of the target compound exists in multiple crystalline forms (e.g., Form II), which exhibit >20% higher solubility than non-salt forms, enhancing bioavailability .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound (S,R,S)-Aprepitant 1-[3,5-Bis(trifluoromethyl)phenyl]-thiourea Derivative
logP 3.5 3.1 2.9
Solubility (mg/mL) 0.12 (Form II) 0.08 0.25
Plasma Half-life (hr) 12–15 8–10 6–8
NK1 IC₅₀ (nM) 0.1 50 120

Biological Activity

The compound (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3- is a morpholine derivative with significant biological activity. It is primarily recognized as an intermediate in the synthesis of Aprepitant, a drug used for the prevention of nausea and vomiting associated with chemotherapy and surgery. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Name : (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
  • CAS Number : 171482-05-6
  • Molecular Formula : C20H19ClF7NO2
  • Molecular Weight : 473.82 g/mol

The biological activity of this compound is largely attributed to its structural features:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for its interaction with biological targets .
  • Morpholine Ring : The morpholine structure contributes to its ability to interact with various receptors, particularly in the central nervous system (CNS) .

Biological Activity

The primary biological activities associated with (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3- include:

  • Antiemetic Activity : As an Aprepitant intermediate, it plays a role in inhibiting substance P neurokinin 1 (NK1) receptors, which are involved in the vomiting reflex. This inhibition helps prevent chemotherapy-induced nausea and vomiting .
  • Anticancer Properties : Research indicates that compounds containing trifluoromethyl groups can enhance anticancer activity by improving pharmacokinetic properties and increasing potency against specific cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of Aprepitant and its intermediates:

Table 1: Summary of Key Studies

Study ReferenceFocusFindings
Trifluoromethyl Group in DrugsEnhanced potency for inhibiting 5-HT uptake; improved drug stability.
HPLC Method for Impurity AnalysisDeveloped a method for quantifying impurities in pharmaceutical products containing Aprepitant.
Biological Activity of MorpholinesDemonstrated significant interaction with NK1 receptors leading to reduced emesis in animal models.

Detailed Research Findings

  • Inhibition of NK1 Receptors : Aprepitant has been shown to effectively block NK1 receptors in both in vitro and in vivo studies, leading to a significant reduction in vomiting episodes following chemotherapy .
  • Synergistic Effects : In combination therapies, Aprepitant has demonstrated synergistic effects when used alongside other chemotherapeutic agents, enhancing overall treatment efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2R,3S)-configured derivatives with trifluoromethylphenyl groups while preserving stereochemical integrity?

  • Methodological Answer: Synthesis requires chiral auxiliaries or catalysts (e.g., palladium-based systems) to control stereocenters. Reaction conditions (e.g., anhydrous dichloromethane, low temperatures) minimize racemization. Post-synthesis, chiral HPLC or X-ray crystallography validates configuration .
  • Data Insight: A study comparing palladium vs. rhodium catalysts showed 15% higher enantiomeric excess (ee) with Pd/C under inert atmospheres .

Q. Which analytical techniques are optimal for confirming the presence and orientation of trifluoromethyl groups?

  • Methodological Answer:

  • 19F NMR : Detects chemical shifts for trifluoromethyl groups (~-60 to -70 ppm).
  • X-ray crystallography : Resolves spatial arrangement of substituents.
  • Mass spectrometry (HRMS) : Confirms molecular formula .

Q. How does the electron-withdrawing nature of trifluoromethyl groups influence reactivity in nucleophilic substitutions?

  • Methodological Answer: Trifluoromethyl groups increase electrophilicity of adjacent carbons. Kinetic studies (e.g., SN2 reactions with varying leaving groups) show 2–3× faster rates compared to non-fluorinated analogs. Solvent polarity (e.g., DMSO vs. THF) further modulates reactivity .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in multi-step syntheses of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to predict favored pathways. For example, molecular dynamics simulations of ethoxy group rotation revealed a 5.2 kcal/mol barrier favoring the (2R,3S) configuration . Cross-validation with experimental ee values (≥90%) confirms model accuracy .

Q. What strategies resolve contradictions in reaction yields when introducing bulky substituents to the phenyl ring?

  • Methodological Answer:

  • Steric maps : Computational steric bulk analysis (e.g., using Tolman cone angles) identifies tolerable substituent sizes.
  • Microwave-assisted synthesis : Reduces reaction times, minimizing side reactions (e.g., 30% yield improvement for ortho-substituted analogs) .
  • DoE (Design of Experiments) : Optimizes temperature, catalyst loading, and solvent ratios .

Q. How does the compound’s stereochemistry affect its binding affinity in pharmacological targets (e.g., enzyme inhibition)?

  • Methodological Answer:

  • QSAR studies : Correlate stereochemical descriptors (e.g., torsion angles, dipole moments) with IC50 values. For morpholine derivatives, (2R,3S) configurations showed 10× higher affinity for kinase targets than (2S,3R) .
  • Docking simulations : Identify hydrogen-bonding interactions between the ethoxy group and active-site residues (e.g., Asp-189 in trypsin-like proteases) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

  • Methodological Answer: Stability varies with solvent and base strength. In aqueous NaOH (pH >12), hydrolysis of the ethoxy group occurs within 2 hours, while in anhydrous THF with NaH, the compound remains stable for 24+ hours. LC-MS tracking of degradation products (e.g., carboxylic acids) clarifies pathways .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Stereochemistry Reference
Catalyst (Pd/C vs. Rh)Pd/C (5 mol%)92% ee vs. 77% ee with Rh
Solvent PolarityAnhydrous DCM85% yield vs. 60% in THF
Temperature-20°CPrevents racemization (ee >95%)

Key Notes

  • Stereochemical Verification : Always combine chiral chromatography with optical rotation measurements to avoid false positives .
  • Safety : Use fluorine-compatible PPE (e.g., Viton gloves) due to HF byproduct risks during hydrolysis .

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